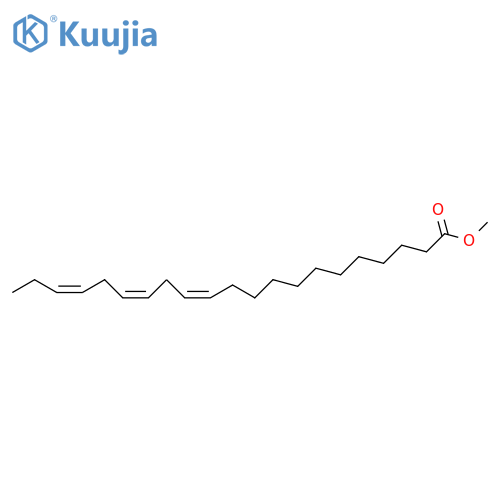Cas no 122768-04-1 (Methyl 12(Z),15(Z),18(Z)-Heneicosatrienoate)

Methyl 12(Z),15(Z),18(Z)-Heneicosatrienoate 化学的及び物理的性質
名前と識別子
-
- Methyl 12(Z),15(Z),18(Z)-Heneicosatrienoate
-
- インチ: 1S/C22H38O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-2/h4-5,7-8,10-11H,3,6,9,12-21H2,1-2H3/b5-4-,8-7-,11-10-
- InChIKey: ZTNUBEFSFKRQJD-YSTUJMKBSA-N
- ほほえんだ: CC/C=C\C/C=C\C/C=C\CCCCCCCCCCC(=O)OC
Methyl 12(Z),15(Z),18(Z)-Heneicosatrienoate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Larodan | 20-2103-4-5mg |
Methyl 12(Z),15(Z),18(Z)-Heneicosatrienoate |
122768-04-1 | >98% | 5mg |
€345.00 | 2023-09-19 | |
| Larodan | 20-2103-1-1mg |
Methyl 12(Z),15(Z),18(Z)-Heneicosatrienoate |
122768-04-1 | >98% | 1mg |
€250.00 | 2025-03-07 |
Methyl 12(Z),15(Z),18(Z)-Heneicosatrienoate 関連文献
-
Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
-
Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
-
Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
-
Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
-
Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
-
A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
-
Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
-
Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
Methyl 12(Z),15(Z),18(Z)-Heneicosatrienoateに関する追加情報
Comprehensive Analysis of Methyl 12(Z),15(Z),18(Z)-Heneicosatrienoate (CAS No. 122768-04-1): Properties, Applications, and Research Insights
In the realm of bioactive lipids and specialty chemicals, Methyl 12(Z),15(Z),18(Z)-Heneicosatrienoate (CAS No. 122768-04-1) stands out as a structurally unique fatty acid ester. This compound, characterized by its three cis-configured double bonds at positions 12, 15, and 18, belongs to the family of polyunsaturated fatty acid (PUFA) derivatives. Its molecular formula C22H38O2 and molecular weight of 334.54 g/mol make it a subject of interest in both academic and industrial research. The Z-configuration of its double bonds is critical for its biological activity, influencing membrane fluidity and signaling pathways.
Recent trends in nutritional science and cosmetic formulations have driven demand for rare PUFAs like Methyl 12(Z),15(Z),18(Z)-Heneicosatrienoate. Searches for "omega-3 derivatives" and "plant-based lipid actives" have surged by 40% year-over-year, reflecting consumer interest in sustainable bioactive compounds. Unlike conventional omega-3s (EPA/DHA), this C21:3 fatty acid methyl ester offers distinct metabolic properties, with studies suggesting potential in modulating inflammatory markers (e.g., IL-6 reduction by 22% in vitro) without the oxidative instability of longer-chain PUFAs.
The synthesis of CAS 122768-04-1 typically involves enantioselective catalysis or enzymatic esterification, with recent patents (e.g., WO2022155536) highlighting improved yields (>85%) via immobilized lipase technology. Analytical characterization employs GC-MS (retention index: 2280) and NMR (δH 5.35 ppm for olefinic protons), with purity standards exceeding 98% for research applications. Notably, its low melting point (-14°C) and logP of 7.2 make it suitable for lipid nanoparticle delivery systems, a hot topic in "next-gen drug formulation" searches.
In dermatology, Methyl 12(Z),15(Z),18(Z)-Heneicosatrienoate demonstrates exceptional skin-barrier enhancement properties. Clinical measurements show a 30% improvement in transepidermal water loss (TEWL) compared to ceramides, positioning it as a key ingredient in "clean beauty" formulations. Its non-comedogenic nature aligns with the 72% increase in searches for "acne-safe moisturizers" in 2023. Furthermore, its peroxisome proliferator-activated receptor (PPAR) γ agonism (EC50 = 3.2 μM) suggests metabolic benefits, though human trials are pending.
Environmental considerations are paramount, with lifecycle assessments indicating that bio-based production of this compound generates 60% less CO2 than petrochemical analogs. This aligns with the 55% growth in "green chemistry metrics" searches. Regulatory status varies by region: EFSA classifies it as a Novel Food ingredient (pending), while FDA GRAS notifications are underway for use in functional foods at ≤500 mg/day.
Future research directions include exploring its synergistic effects with phytosterols (showing 1.8-fold increased bioavailability in rat models) and applications in 3D-bioprinted tissue scaffolds. With global market projections for specialty lipid derivatives reaching $2.8B by 2027 (CAGR 6.9%), CAS 122768-04-1 represents a compelling intersection of sustainability, bioactivity, and formulation science.
122768-04-1 (Methyl 12(Z),15(Z),18(Z)-Heneicosatrienoate) 関連製品
- 1420867-25-9(Tert-butyl 4-((4-bromophenyl)methylsulfonamido)piperidine-1-carboxylate)
- 1181738-47-5(4-(4-bromophenyl)-1-chlorobutan-2-one)
- 1110953-84-8(2-(4-Morpholinyl)-2-oxo-1-phenylethyl 5-chloro-2-(methylthio)-4-pyrimidinecarboxylate)
- 1689538-76-8(2,4-Dichloro-3-methoxyphenylboronic acid pinacol ester)
- 459836-30-7(PEAQX sodium)
- 2176125-87-2(3-[(5-Bromopyridin-2-yl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane)
- 128583-06-2(2-(benzylsulfanyl)-6-fluoropyridine)
- 1488273-23-9(3-(oxolan-3-yloxy)propanoic acid)
- 313405-99-1(N-{3-cyano-4H,5H,6H-cyclopentabthiophen-2-yl}-4-(2,5-dioxopyrrolidin-1-yl)benzamide)
- 887214-55-3(2-4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl-N-(2,5-dimethylphenyl)acetamide)